N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
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Description
N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE is a complex organic compound with a unique structure that combines a benzodioxole moiety with an imidazopyridine framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 6-chloro-1,3-benzodioxole-5-carbaldehyde and 2-(2-furyl)imidazo[1,2-a]pyridine-3-amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the imine linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production
Properties
Molecular Formula |
C19H12ClN3O3 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
(E)-1-(6-chloro-1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C19H12ClN3O3/c20-13-9-16-15(25-11-26-16)8-12(13)10-21-19-18(14-4-3-7-24-14)22-17-5-1-2-6-23(17)19/h1-10H,11H2/b21-10+ |
InChI Key |
WNCIYCGWKFDBCP-UFFVCSGVSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/C3=C(N=C4N3C=CC=C4)C5=CC=CO5)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=C(N=C4N3C=CC=C4)C5=CC=CO5)Cl |
Origin of Product |
United States |
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